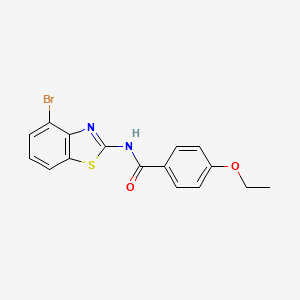
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, also known as BZ-423, is a synthetic compound that has been developed for its potential therapeutic applications. It is a small molecule that has been shown to have immunomodulatory and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with the mitochondrial protein, VDAC1 (voltage-dependent anion channel 1). N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide binds to a specific site on VDAC1 and induces a conformational change that leads to the opening of the channel. This results in the release of cytochrome c from the mitochondria, which triggers apoptosis in cells.
Biochemical and Physiological Effects
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated T cells. N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to disrupt the biofilm formation of various pathogens, which could potentially lead to the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide in lab experiments is its specificity for VDAC1. This allows for the selective targeting of cells that overexpress VDAC1, such as cancer cells. However, one of the limitations of using N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is its solubility in aqueous solutions. This can make it difficult to administer in vivo and can also limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for the research of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide. One potential area of research is the development of new analogs of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide that have improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide in other diseases such as neurodegenerative disorders and cardiovascular diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide and its potential impact on mitochondrial function.
Métodos De Síntesis
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is synthesized through a multi-step process that involves the reaction of 4-bromo-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride in the presence of a base. The resulting product is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as autoimmune disorders, cancer, and infectious diseases. It has been shown to have immunomodulatory properties by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines. N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to have antimicrobial activity against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
Propiedades
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-2-21-11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROUBGBGZAEZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

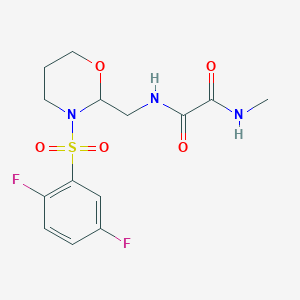

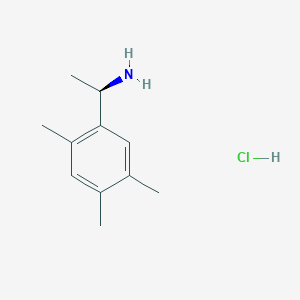
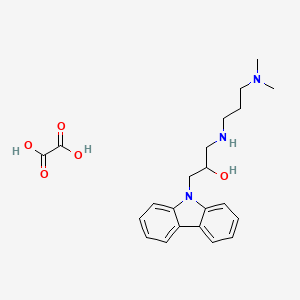
![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2856135.png)
![2-Chloro-1-spiro[2.3]hexan-5-ylethanone](/img/structure/B2856140.png)
![6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2856142.png)

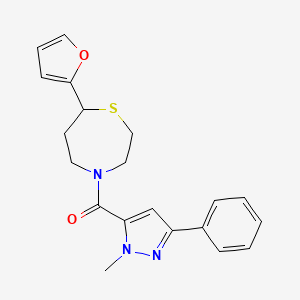
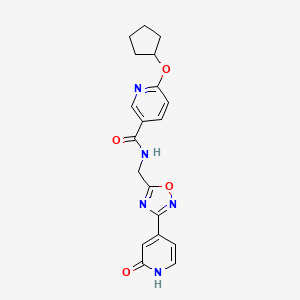
![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B2856146.png)
![4-ethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2856148.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2856149.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2856150.png)